Product packaging for 2,5-Bis(4-methylphenyl)furan(Cat. No.:CAS No. 57196-75-5)

2,5-Bis(4-methylphenyl)furan

Cat. No.: B14621968
CAS No.: 57196-75-5
M. Wt: 248.3 g/mol
InChI Key: ACGDQFJBTKFRNT-UHFFFAOYSA-N
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Description

2,5-Bis(4-methylphenyl)furan is an aromatic furan-based compound offered as a high-purity building block for advanced research and development. Its molecular structure, featuring a central furan ring symmetrically substituted with para-methylphenyl groups, makes it a candidate for developing novel polymers and functional materials. Researchers can leverage this compound in catalytic studies and as a precursor in synthesizing more complex chemical architectures. Similar furan derivatives are widely investigated for creating bio-based polymers as sustainable alternatives to petroleum-based materials . Furthermore, structurally related bis-substituted furans are valuable in coordination chemistry, serving as ligands for constructing metal complexes with potential catalytic applications . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O B14621968 2,5-Bis(4-methylphenyl)furan CAS No. 57196-75-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57196-75-5

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)furan

InChI

InChI=1S/C18H16O/c1-13-3-7-15(8-4-13)17-11-12-18(19-17)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

ACGDQFJBTKFRNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2,5-Bis(4-methylphenyl)furan reveals a distinct set of signals corresponding to the different types of protons in the molecule. The symmetrical nature of the compound simplifies the spectrum. The protons of the 4-methylphenyl (p-tolyl) groups give rise to two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. A singlet is observed for the furan (B31954) ring protons, and another singlet in the aliphatic region corresponds to the six equivalent protons of the two methyl groups.

Detailed analysis of the spectrum allows for the following assignments:

Aromatic Protons (Tolyl Rings): The protons on the tolyl rings ortho to the furan ring typically appear as a doublet around 7.53 ppm, while the protons meta to the furan ring appear as a doublet at a slightly upfield position, around 7.18 ppm. The coupling between these adjacent protons results in a characteristic doublet splitting pattern with a coupling constant (J) typically around 8.0 Hz.

Furan Ring Protons: Due to the molecule's symmetry, the two protons on the furan ring (at positions 3 and 4) are chemically equivalent. They appear as a sharp singlet at approximately 6.67 ppm.

Methyl Protons: The six protons of the two methyl (-CH₃) groups are also equivalent and resonate as a single, sharp singlet further upfield, typically around 2.36 ppm.

The integration of these signals confirms the proton count for each group, adhering to a 4:4:2:6 ratio, which corresponds to the aromatic, furan, and methyl protons, respectively.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
7.53d (doublet)8.04HAromatic C-H (ortho to furan)
7.18d (doublet)8.04HAromatic C-H (meta to furan)
6.67s (singlet)N/A2HFuran C-H
2.36s (singlet)N/A6HMethyl (-CH₃)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum is simplified due to the C₂ symmetry of the molecule, resulting in fewer signals than the total number of carbon atoms. Seven distinct signals are typically observed.

The key resonances are assigned as follows:

Quaternary Furan Carbons (C2/C5): The carbon atoms of the furan ring bonded to the tolyl groups are the most downfield, appearing around 152.2 ppm.

Aromatic Quaternary Carbons: The tolyl ring carbons attached to the furan ring (ipso-carbons) and the carbons bearing the methyl groups resonate at approximately 128.4 ppm and 137.8 ppm, respectively.

Aromatic CH Carbons: The protonated carbons of the tolyl rings appear at 129.4 ppm and 123.7 ppm.

Furan CH Carbons (C3/C4): The two equivalent protonated carbons of the furan ring are observed significantly upfield in the aromatic region, at around 106.9 ppm.

Methyl Carbon: The carbon atom of the methyl groups gives a characteristic signal in the aliphatic region at approximately 21.3 ppm.

Chemical Shift (δ) [ppm]Assignment
152.2Furan C-O (C2/C5)
137.8Aromatic C-CH₃
129.4Aromatic C-H
128.4Aromatic C-Furan
123.7Aromatic C-H
106.9Furan C-H (C3/C4)
21.3Methyl (-CH₃)

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used in isotope labeling studies to trace the pathways of atoms in chemical reactions or to probe specific sites within a molecule. As of this writing, a review of scientific literature indicates that no specific deuterium isotope labeling studies have been published for this compound.

Such studies, were they to be conducted, could provide valuable mechanistic insights. For instance, deuterating the starting materials in its synthesis could help elucidate the reaction mechanism by tracking the position of deuterium atoms in the final product.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint" for identification.

While a specific experimental FT-IR spectrum for this compound is not widely published, the characteristic absorption bands can be predicted based on the functional groups present. The spectrum would be dominated by absorptions from the aromatic rings and the furan moiety.

Key expected vibrational modes include:

Aromatic C-H Stretching: Bands typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The methyl group C-H stretches are expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=C Stretching (Aromatic and Furan): A series of bands in the 1620-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds in the phenyl and furan rings.

C-O-C Stretching (Furan): The asymmetric stretching of the ether linkage within the furan ring gives rise to a strong, characteristic band, typically around 1250-1200 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the para-substituted phenyl rings would produce a strong band in the 850-800 cm⁻¹ region, which is highly diagnostic for this substitution pattern. Furan ring C-H bending vibrations also contribute to this region.

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic & Furan
2950 - 2850C-H StretchMethyl (-CH₃)
1620 - 1450C=C StretchAromatic & Furan Rings
1250 - 1200Asymmetric C-O-C StretchFuran Ring
850 - 800C-H Out-of-Plane Bendp-Substituted Phenyl

Key expected Raman shifts include:

Symmetric Ring Breathing: The symmetric "breathing" modes of the phenyl and furan rings would produce very strong and sharp bands. The phenyl ring breathing mode is often observed near 1000 cm⁻¹.

C=C Stretching: The C=C stretching vibrations of the aromatic and furan rings, also seen in IR, are typically strong in the Raman spectrum, appearing in the 1620-1550 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the 3100-2850 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. While mass spectrometry is a standard characterization technique for organic molecules, detailed, publicly available mass spectral data, including specific fragmentation patterns for this compound, is not readily found in the surveyed scientific literature.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the this compound molecule would be expected to lose an electron to form a molecular ion (M+•). The m/z (mass-to-charge ratio) of this molecular ion would correspond to the molecular weight of the compound. Subsequent fragmentation of this molecular ion would produce a series of smaller, characteristic ions.

Hypothetical Fragmentation Data Table:

Since experimental data is not available, the following table represents a hypothetical fragmentation pattern based on the known structure of this compound and general principles of mass spectrometry. The molecular weight of this compound (C₂₀H₁₈O) is 274.36 g/mol .

m/z Proposed Fragment Ion Possible Neutral Loss
274[C₂₀H₁₈O]+• (Molecular Ion)-
259[C₁₉H₁₅O]+CH₃
183[C₁₃H₁₁O]+C₇H₇
118[C₈H₆O]+•C₁₂H₁₂
91[C₇H₇]+ (Tropylium ion)C₁₃H₁₁O

Note: This table is for illustrative purposes only and is not based on reported experimental data.

Single Crystal X-Ray Diffraction for Solid-State Structural Determination

Despite the synthesis and various applications of this compound being mentioned in the chemical literature, a complete single crystal X-ray diffraction study with detailed crystallographic data for this specific compound has not been identified in the public domain.

For context, related furan derivatives have been characterized using this technique. For instance, studies on compounds like 2,5-bis[(4-fluorophenyl)iminomethyl]furan have revealed detailed structural information, including crystal system, space group, and intermolecular interactions. Such analyses provide valuable insights into how substituents on the furan ring influence the solid-state packing and molecular geometry.

Hypothetical Crystallographic Data Table:

Should a single crystal of this compound be analyzed, the resulting data would be presented in a format similar to the table below. The values presented are purely hypothetical and serve as an example of the type of information obtained from such an experiment.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345
b (Å) 5.678
c (Å) 20.123
α (°) 90
β (°) 95.67
γ (°) 90
Volume (ų) 1402.5
Z 4
Calculated Density (g/cm³) 1.298
R-factor (%) 4.5

Note: This table contains hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

The absence of specific experimental mass spectrometry and single crystal X-ray diffraction data in the public domain for this compound highlights an opportunity for future research to fully characterize this compound and contribute to the broader understanding of 2,5-diaryl furans.

Advanced Theoretical and Computational Investigations of 2,5 Bis 4 Methylphenyl Furan Systems

Quantum Chemical Methodologies

The accuracy of theoretical predictions is highly dependent on the chosen computational method and basis set. For aromatic and heterocyclic systems, Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed methods.

Density Functional Theory has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used. For a molecule like 2,5-diphenylfuran, a comprehensive basis set such as 6-311++G(d,p) is selected to ensure a precise description of the electronic distribution, including polarization and diffuse functions. This level of theory is well-suited for optimizing molecular geometry and calculating various electronic properties. asianpubs.org

Hartree-Fock (HF) theory is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation to the same extent as DFT or post-HF methods, it provides a valuable baseline for electronic structure calculations. Comparing HF results with those from DFT can offer insights into the effects of electron correlation on the molecular properties being investigated.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to predict the electronic structure and chemical reactivity of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. emerginginvestigators.org

For the related compound 2,5-diphenylfuran, the HOMO-LUMO energy gap was calculated to be 2.7113 eV, indicating that significant charge transfer occurs within the molecule. asianpubs.org

Interactive Table: Frontier Molecular Orbital Energies for 2,5-diphenylfuran

Parameter Energy (eV)
HOMO Data not available in source
LUMO Data not available in source
Energy Gap (ΔE) 2.7113

Data derived from a study on 2,5-diphenylfuran, a close analog of 2,5-Bis(4-methylphenyl)furan. asianpubs.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential. MEP maps are invaluable for predicting how a molecule will interact with other charged or polar species. asianpubs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis orbitals (acceptors). The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant intramolecular charge transfer and greater stabilization of the molecule. This analysis is particularly useful for understanding hyperconjugative effects and the stability arising from electron delocalization. asianpubs.org

Electrophilicity and Nucleophilicity Indices

There is no available research detailing the electrophilicity and nucleophilicity indices of this compound. Such studies would typically involve Density Functional Theory (DFT) calculations to determine global reactivity descriptors like chemical potential, hardness, and electrophilicity index (ω), which are crucial for understanding the molecule's reactivity.

Conformational Analysis and Rotational Isomerism Studies

Specific studies on the conformational analysis and rotational isomerism of this compound are not found in the available literature. A proper investigation would require computational scanning of the potential energy surface as a function of the dihedral angles between the furan (B31954) and the 4-methylphenyl rings to identify stable conformers and the energy barriers for their interconversion.

Simulation of Spectroscopic Parameters

No dedicated computational studies on the simulation of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been identified. Such simulations are valuable for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the molecule.

Photophysical and Photochemical Research of Diaryl Furan Systems

Luminescence Properties and Emission Characteristics

The luminescence of diaryl furans is a key feature, with their efficiency and spectral characteristics being highly sensitive to molecular structure and the surrounding environment. The introduction of methyl groups on the terminal phenyl rings, as in 2,5-Bis(4-methylphenyl)furan, has been shown to significantly influence these properties.

CompoundSolvent/StateFluorescence Quantum Yield (Φfl)Reference
1,4-bis(5-phenylfuran-2-yl)benzene (BPFB)SolidHigh rsc.org
Methyl-substituted BPFB derivativesSolidEnhanced rsc.orgresearchgate.net
Push-pull distyryl furan (B31954) derivativesVariousSolvent-dependent researchgate.net

Upon excitation to the singlet state (S1), a molecule can return to the ground state (S0) through several deactivation pathways. These include radiative decay (fluorescence) and non-radiative decay processes such as internal conversion (IC) to the ground state and intersystem crossing (ISC) to a triplet state (T1). researchgate.netdiva-portal.orgrsc.orgresearchgate.net The rates of these processes determine the singlet-state lifetime (τs).

The photophysical properties of diaryl furans can be highly dependent on their concentration in solution. At higher concentrations, molecules can form aggregates, which can lead to changes in the absorption and emission spectra. In some cases, this aggregation can lead to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org However, for certain molecular designs, the opposite effect, termed aggregation-induced emission (AIE), is observed. rsc.orgnih.govmdpi.comnih.govresearchgate.net In AIE-active compounds, the molecules are weakly emissive in dilute solutions but become highly luminescent upon aggregation. mdpi.com This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com While it is not explicitly stated that this compound is AIE-active, the potential for aggregation and its impact on luminescence is a critical aspect of its photophysical behavior.

The emission spectrum of diaryl furans can exhibit significant shifts and changes in intensity in response to the polarity and viscosity of the surrounding medium. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules. For push-pull distyryl furan derivatives, solvent polarity plays a key role in determining the efficiencies of the excited state deactivation pathways. researchgate.net An increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum, often accompanied by a decrease in the fluorescence quantum yield. This is typically due to the stabilization of a more polar excited state in a polar solvent, which can enhance non-radiative decay rates. The viscosity of the medium can also influence the emission by restricting intramolecular motions that might otherwise contribute to non-radiative deactivation.

Excited State Dynamics and Triplet State Investigations

Understanding the dynamics of the excited states, particularly the triplet state, is crucial for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).

Laser flash photolysis (LFP) is a powerful technique used to study the properties of transient species such as triplet states. researchgate.net In a typical LFP experiment, a short, intense laser pulse excites the molecule to its singlet excited state. Through intersystem crossing, a population of the triplet state is generated. A second, weaker probe light beam is then used to monitor the absorption of the triplet state as a function of time and wavelength. This allows for the determination of the triplet-triplet absorption spectrum, the triplet lifetime (τT), and the quantum yield of triplet formation (ΦT). researchgate.net Studies on aromatic ketones in the presence of 5-aryl-3,3-diphenyl-2(3H)-furanones have demonstrated the utility of LFP in observing the triplet states of these furan derivatives, with triplet absorption maxima observed in the range of 335-440 nm. Such investigations provide valuable insights into the kinetics of triplet state decay and their potential reactivity.

Quenching Studies

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance. This phenomenon can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). While specific quenching studies on this compound are not extensively documented in the reviewed literature, the quenching behavior of similar fluorescent organic molecules provides valuable insights.

In principle, the fluorescence of this compound can be quenched by electron-donating or electron-accepting molecules. The efficiency of this quenching is dependent on the concentration of the quencher and the rate at which the quencher interacts with the excited state of the furan derivative. For instance, studies on other fluorescent probes have demonstrated that electron-withdrawing compounds can effectively diminish fluorescence intensities through a photo-induced electron transfer (PET) process. nih.gov

The quenching process can be described by the Stern-Volmer equation:

Where:

is the fluorescence intensity in the absence of the quencher.

is the fluorescence intensity in the presence of the quencher.

is the Stern-Volmer quenching constant.

([Q]) is the concentration of the quencher.

A linear Stern-Volmer plot, where is plotted against ([Q]), typically indicates a single type of quenching mechanism, either purely collisional or purely static.

Quencher TypePotential Quenching MechanismExpected Outcome for this compound
Electron AcceptorsPhoto-induced Electron Transfer (PET)Decrease in fluorescence intensity.
Electron DonorsPhoto-induced Electron Transfer (PET)Decrease in fluorescence intensity.
Heavy Atoms (e.g., iodine)Intersystem Crossing EnhancementDecrease in fluorescence, potential increase in phosphorescence.
Molecular OxygenCollisional QuenchingDecrease in fluorescence intensity.

This table presents potential quenching behaviors based on general principles of fluorescence quenching, as specific data for this compound is not available.

Photochemical Reactivity (e.g., Photoisomerization)

The photochemical reactivity of furan and its derivatives often involves isomerization and cycloaddition reactions upon irradiation with UV light. While specific studies on the photoisomerization of this compound are limited, research on other substituted furans provides a framework for understanding its potential photochemical behavior.

For some furan derivatives, particularly those with bulky substituents, irradiation can lead to the formation of cyclopropenyl ketones and other rearranged products. acs.org For example, the irradiation of 2,5-di-tert-butylfuran (B1615396) in pentane (B18724) resulted in the formation of the corresponding cyclopropenyl ketone and 2,4-di-tert-butylfuran. acs.org This suggests that a possible photochemical pathway for diaryl furans could involve skeletal rearrangement.

However, studies on some 2,5-distyrylfurans have indicated that planar conformations are preferred, which might influence their photochemical reactivity differently from furans with bulky, non-planar substituents. nih.gov It has been noted that for some furan derivatives, UV irradiation did not lead to trans-cis isomerization or intramolecular cycloaddition, but rather to the formation of polymeric structures.

Potential photochemical reactions for 2,5-diaryl furans could include:

Photoisomerization: Rearrangement of the furan ring or substituents.

Photocycloaddition: [2+2] or [4+4] cycloaddition reactions, potentially leading to dimerization or oligomerization.

Photooxidation: Reaction with oxygen to form endoperoxides, which can then be converted to other products. acs.orgchemrxiv.org

It is important to note that the specific reaction pathway is highly dependent on the substitution pattern, the solvent, and the irradiation conditions.

Optoelectronic Property Evaluation

2,5-Diaryl furans are recognized for their potential as blue emissive materials in organic light-emitting diodes (OLEDs) and as components in other optoelectronic devices. acs.orgresearchgate.netnih.gov The electronic properties of these molecules are largely determined by the conjugated π-system extending across the furan ring and the two aryl substituents.

The introduction of methyl groups at the para-positions of the phenyl rings in this compound can influence its electronic properties. These electron-donating groups can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics of the molecule.

A study on the synthesis of 2,5-diarylfurans reported the optical and electrochemical properties of a selection of these materials. researchgate.net While detailed numerical data for this compound was not always explicitly provided in the search results, the general properties of this class of compounds have been discussed. For instance, the performance of a methyl-substituted homologue of a furan-phenylene co-oligomer was noted in an early contribution concerning blue OLEDs. chemrxiv.org

Below is a table summarizing the typical optoelectronic properties investigated for 2,5-diaryl furans, with placeholder data for this compound based on the characteristics of this compound class.

PropertyDescriptionTypical Values/Observations for 2,5-Diaryl Furans
Absorption Maximum (λabs) The wavelength at which the molecule absorbs the most light.Typically in the UV-A or near-visible region.
Emission Maximum (λem) The wavelength at which the molecule emits the most light upon excitation.Often in the blue region of the visible spectrum.
Stokes Shift The difference in wavelength between the absorption and emission maxima.A moderate Stokes shift is generally observed.
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.Can be high for rigid, planar structures.
HOMO Energy Level The energy of the highest occupied molecular orbital.Influenced by the electron-donating/withdrawing nature of substituents.
LUMO Energy Level The energy of the lowest unoccupied molecular orbital.Influenced by the electron-donating/withdrawing nature of substituents.
Electrochemical Band Gap The energy difference between the HOMO and LUMO levels, often determined by electrochemical methods.Typically in the range suitable for blue-emitting materials.

Note: The values in this table are generalized for the class of 2,5-diaryl furans. Specific experimental data for this compound is required for precise characterization.

Applications in Advanced Materials Science

Polymer Science and Macromolecular Engineering

Incorporation into Resins, Foams, and Composites

A comprehensive review of scientific literature indicates a notable gap in research specifically detailing the incorporation of 2,5-Bis(4-methylphenyl)furan into resins, foams, and composites. The development of furan-based resins has historically centered on monomers like furfuryl alcohol or those that can readily undergo polycondensation, such as 2,5-furandicarboxylic acid and its derivatives. researchgate.netnih.gov These monomers possess hydroxyl or carboxyl functional groups that are essential for forming the cross-linked polymeric networks characteristic of thermosetting resins and foams.

This compound lacks such reactive handles, making it unsuitable as a direct monomer for conventional polymerization routes used in resin and foam production. Its stable, fully aromatic structure does not lend itself to the condensation or ring-opening polymerization reactions typically required. Consequently, there are no specific research findings or established methods for its direct integration as a primary structural component in these materials.

Influence of Furan (B31954) Units on Polymer Properties and Functionality

The influence of furan units on polymer properties is an area of significant academic and industrial interest. Polyesters synthesized from furan derivatives, such as poly(ethylene furanoate) (PEF), are known to exhibit properties comparable or superior to their petroleum-based analogs like poly(ethylene terephthalate) (PET), including enhanced gas barrier properties and thermal stability. ua.pt

However, these studies focus on polymers where the furan ring is part of a repeating unit connected via functional groups (e.g., esters). There is no specific research available that isolates and analyzes the influence of the this compound moiety on polymer properties. The introduction of this specific, bulky, and non-polar unit into a polymer backbone would be expected to impart increased rigidity, thermal stability, and hydrophobicity, but without experimental data from polymers explicitly containing this compound, these effects remain theoretical. The primary body of research concerns furan-based monomers that are amenable to polymerization. nih.gov

Advanced Chemical Building Blocks for Synthetic Research

While its direct application in polymers is not established, this compound is recognized as an important heterocyclic building block in synthetic and materials chemistry. nih.govacs.org Its utility lies in its rigid, conjugated structure, which is desirable for the synthesis of organic electronic materials.

Recent advancements have focused on efficient, transition-metal-free methods to synthesize 2,5-diaryl furans, including this compound. One prominent method involves a two-step sequence starting from readily accessible 1,3-dienes. This process includes the oxidation of the diene to form an intermediate endoperoxide, followed by a dehydration reaction to yield the final 2,5-diaryl furan. nih.govacs.orgchemrxiv.org This synthetic route avoids the use of costly and toxic transition metals. lboro.ac.uk

Synthesis of this compound
Starting MaterialKey ReagentsIntermediateProductReference
(1E,3E)-1,4-di-p-tolylbuta-1,3-diene1) Singlet Oxygen (1O2) 2) Appel Reagent (PPh3, CCl4)3,6-bis(4-methylphenyl)-3,6-dihydro-1,2-dioxineThis compound nih.govacs.org

The resulting this compound serves as a strategic precursor for creating larger, conjugated systems such as furan-phenylene co-oligomers, which are investigated for their optoelectronic properties. acs.orgchemrxiv.org These materials are relevant for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The tolyl groups can also be further functionalized if necessary, although the primary interest lies in the electronic properties of the core structure. Therefore, the principal application of this compound in advanced research is as a rigid, electronically active scaffold for the construction of novel functional materials. nih.govlboro.ac.uk

Supramolecular Assemblies and Non Covalent Interactions

Principles of Supramolecular Assembly Involving Furan (B31954) Derivatives

The supramolecular assembly of furan derivatives is guided by their unique electronic and structural characteristics. The furan ring, a five-membered aromatic heterocycle, possesses both π-systems and a lone pair-bearing oxygen atom, making it a versatile component in supramolecular construction. nih.govresearchgate.net These features allow furan-containing molecules to act as building blocks for a wide array of architectures, from simple dimers to complex macromolecular structures. nih.govresearchgate.net

Role of Non-Covalent Interactions in Self-Organization

The self-organization of 2,5-Bis(4-methylphenyl)furan into ordered structures is directed by a combination of non-covalent interactions. These weak forces, though individually modest, collectively provide the stability for supramolecular constructs. Key interactions include hydrogen bonding, π-π stacking, and electrostatic forces. mdpi.comfortunejournals.com

Hydrogen Bonding : While conventional hydrogen bonds (like O-H···O or N-H···O) are absent in this compound, weaker C-H···O and C-H···π hydrogen bonds are critical. nih.govnih.gov The oxygen heteroatom in the furan ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. nih.govnih.govresearchgate.net Similarly, the electron-rich π-systems of the furan and phenyl rings can accept hydrogen bonds from C-H groups. nih.gov Computational studies on furan dimers have confirmed that C–H⋯O hydrogen bonds and stacking interactions can lead to dimers of similar energy. nih.gov

π-π Stacking : The aromatic nature of both the furan and the 4-methylphenyl (tolyl) rings makes π-π stacking a dominant interaction in the solid state. rsc.org These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-deficient σ-framework of another. In 2,5-diaryl furans, these stacking interactions contribute significantly to the formation of columnar or layered structures. nih.gov The substitution of the phenyl rings can influence the geometry of these stacks, with face-to-face and offset arrangements being common. rsc.org

The synergistic action of these forces is crucial. For instance, in the crystal structure of the related compound 2,5-bis[(4-fluorophenyl)iminomethyl]furan, cohesion is achieved through a network of C—H···N, C—H···F hydrogen bonds, and edge-to-face C—H···π interactions, resulting in a complex three-dimensional network. nih.govresearchgate.net

Interaction TypeDescriptionKey Moieties Involved
C-H···O Hydrogen Bond A weak hydrogen bond where a carbon-bound hydrogen acts as the donor and the furan oxygen acts as the acceptor. nih.govresearchgate.netFuran oxygen, C-H groups on phenyl and furan rings
C-H···π Hydrogen Bond An interaction where a C-H group points towards the face of an aromatic ring. nih.govnih.govC-H groups, π-systems of furan and phenyl rings
π-π Stacking Attractive, noncovalent interactions between aromatic rings. rsc.orgFuran rings, Phenyl rings
van der Waals Forces Weak, non-specific attractions between molecules arising from temporary fluctuations in electron density.All atoms in the molecule

Formation of Discrete Supermolecules and Extended Supramolecular Networks

The balance and directionality of non-covalent interactions can lead to the formation of either discrete, finite assemblies (supermolecules) or extended, infinite networks.

Discrete Supermolecules : In solution or in the gas phase, furan derivatives can form simple clusters like dimers and trimers. nih.gov Studies on furan clusters show that the most stable dimer has a stacking configuration, while the trimer prefers a cyclic arrangement held together by C-H···O and C-H···C interactions. nih.govresearchgate.net These small, well-defined assemblies represent the initial stages of self-organization.

Extended Supramolecular Networks : In the solid state, these interactions propagate, leading to the formation of one-, two-, or three-dimensional networks. For example, furan-substituted perylene (B46583) diimides have been shown to self-assemble into various structures, including spheres, rods, and vesicles, depending on the solvent conditions. nih.gov Similarly, lanthanide coordination polymers linked by 2,5-furandicarboxylic acid form extended networks where π–π stacking and hydrogen bonding play crucial roles in the final architecture. rsc.org For this compound, one can anticipate the formation of crystalline solids characterized by extended chains or sheets held together by a combination of π-stacking and C-H···O/π interactions. nih.gov

Multivalent and Multilevel Supramolecular Architectures

Multivalency refers to the simultaneous interaction of multiple binding sites on one molecule with corresponding sites on another, leading to significantly enhanced binding strength and specificity. The structure of this compound, with its central furan and two flanking tolyl groups, is inherently multivalent, offering multiple sites for non-covalent interactions.

This multivalency enables the construction of hierarchical or multilevel architectures. rsc.org Primary assembly, guided by the strongest or most directional interactions (e.g., π-π stacking), might form one-dimensional columns. These primary structures can then organize at a secondary level through weaker, less directional forces (e.g., C-H···O bonds between columns) to form more complex, three-dimensional superstructures. nih.gov This hierarchical self-assembly is a powerful strategy for creating materials with controlled nano- and micro-scale morphologies. nih.govnih.gov

Host-Guest Chemistry and Its Influence on Molecular Behavior and Luminescence

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule. fortunejournals.com The cavities and clefts formed within the supramolecular assemblies of this compound could potentially serve as hosts for small guest molecules.

The inclusion of a guest can significantly alter the properties of the host assembly. This is particularly evident in the context of luminescence. Many 2,5-diaryl furans are fluorescent, and their emission properties are highly sensitive to their local environment. nih.govresearchgate.net

Catalytic Transformations and Biomass Valorization Research

2,5-Diaryl Furans in Catalytic Methodologies

2,5-Diaryl furans represent a significant class of organic compounds with applications in pharmaceuticals, materials science, and as ligands in catalysis. The synthesis of these compounds, particularly from renewable resources, is an area of active investigation. Catalytic methodologies are central to these synthetic efforts, offering efficient and selective routes to complex molecular architectures.

Recent studies have highlighted the use of palladium-catalyzed cross-coupling reactions as a powerful tool for the synthesis of 2,5-diaryl furans. mdpi.com These methods often utilize biomass-derived furan (B31954) cores as starting materials, demonstrating a direct link between biomass valorization and the production of high-value chemical compounds. The development of efficient catalytic strategies to access both symmetric and nonsymmetric 2,5-diaryl furans from biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) is a key research focus. mdpi.comnih.govrsc.org

Catalytic Conversion of Biomass-Derived Feedstocks

The conversion of abundant and renewable lignocellulosic biomass into valuable chemicals is a cornerstone of modern biorefinery concepts. This process typically involves the catalytic breakdown of complex biopolymers into simpler platform molecules, which can then be further upgraded. Furan derivatives, such as furfural (B47365) and HMF, are primary products of carbohydrate dehydration and serve as versatile intermediates for a wide array of chemical transformations. nih.govtandfonline.com

Transformation of 5-Hydroxymethylfurfural (HMF) to Furan Derivatives

5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars found in biomass. Its rich chemistry, stemming from the presence of a furan ring, a hydroxymethyl group, and an aldehyde group, allows for its conversion into a multitude of valuable furan derivatives. The catalytic transformation of HMF is a central theme in biomass valorization research.

One of the important transformations of HMF is its conversion to other furanic compounds that can serve as monomers for polymers or as fine chemicals. For instance, HMF can be catalytically oxidized to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyesters. nih.gov Alternatively, selective reduction of HMF can yield products like 2,5-bis(hydroxymethyl)furan (BHMF), another valuable polymer precursor. frontiersin.orgmdpi.com The synthesis of 2,5-diaryl furans from HMF represents a significant upgrading pathway, creating complex, high-value molecules from a simple biomass-derived platform chemical. mdpi.comrsc.org

Selective Reduction and Oxidation Pathways for HMF Derivatives

The selective catalytic reduction and oxidation of HMF and its derivatives are critical for producing a diverse range of furan-based chemicals. The choice of catalyst and reaction conditions dictates the final product, allowing for a high degree of control over the transformation.

Oxidation Pathways: Catalytic oxidation of HMF can selectively target the aldehyde and/or the hydroxymethyl group. For example, the oxidation of HMF to 2,5-diformylfuran (DFF) is a key step in the synthesis of various specialty chemicals and polymers. nih.gov Further oxidation leads to the formation of FDCA. A variety of catalytic systems, including those based on precious metals (e.g., Pt, Pd, Au) and non-precious metals, have been developed for these transformations. nih.gov

Reduction Pathways: Selective hydrogenation of the aldehyde group in HMF leads to the formation of BHMF, a versatile diol. frontiersin.orgmdpi.com Further hydrogenation can saturate the furan ring, producing 2,5-bis(hydroxymethyl)tetrahydrofuran. The choice of catalyst is crucial for controlling the extent of reduction. For instance, Ru/Co3O4 has been shown to be an effective catalyst for the catalytic transfer hydrogenation of HMF to BHMF. frontiersin.org

The table below summarizes some of the key catalytic transformations of HMF.

Starting MaterialProductType of TransformationCatalyst Example
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)OxidationPt-based catalysts
5-Hydroxymethylfurfural (HMF)2,5-Diformylfuran (DFF)OxidationVanadium-based catalysts
5-Hydroxymethylfurfural (HMF)2,5-Bis(hydroxymethyl)furan (BHMF)ReductionRu/Co3O4
5-Hydroxymethylfurfural (HMF)2,5-Dimethylfuran (DMF)HydrogenolysisNoble metal catalysts

Development of Catalytic Systems for Furanic Compound Synthesis

The development of robust and efficient catalytic systems is paramount for the economically viable production of furanic compounds from biomass. Research in this area encompasses a wide range of catalysts, from homogeneous to heterogeneous systems, and includes both chemocatalytic and biocatalytic approaches.

Palladium-based catalysts have proven to be particularly effective for the synthesis of 2,5-diaryl furans from HMF derivatives. mdpi.comrsc.org These reactions, often involving decarboxylative cross-coupling, allow for the direct formation of carbon-carbon bonds between the furan core and aryl groups. The efficiency of these catalytic systems is influenced by factors such as the choice of ligand, base, and solvent.

Recent advancements have also focused on the development of catalysts from non-precious metals to reduce costs and improve the sustainability of the processes. Furthermore, the design of heterogeneous catalysts that can be easily separated and recycled is a key area of research, aligning with the principles of green chemistry.

Green Chemistry Principles in Furan-Based Catalysis

The production of chemicals from biomass is inherently aligned with the principles of green chemistry, as it utilizes a renewable feedstock. However, the application of green chemistry principles extends to the entire lifecycle of the chemical process, including the catalytic steps.

In the context of furan-based catalysis, particularly for the synthesis of compounds like 2,5-Bis(4-methylphenyl)furan, several green chemistry principles are relevant:

Use of Renewable Feedstocks: The synthesis of 2,5-diaryl furans from biomass-derived HMF is a prime example of utilizing renewable resources. mdpi.comnih.govrsc.org

Atom Economy: Catalytic reactions, such as cross-coupling, are often designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Catalysis: The use of catalysts allows for reactions to occur under milder conditions with higher selectivity, reducing energy consumption and the formation of byproducts.

Safer Solvents and Auxiliaries: Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents.

By adhering to these principles, the catalytic synthesis of 2,5-diaryl furans from biomass can be made more sustainable and environmentally friendly.

Future Research Directions and Emerging Paradigms

The exploration of 2,5-disubstituted furan (B31954) compounds, particularly 2,5-Bis(4-methylphenyl)furan, is entering a new phase characterized by a focus on sustainability, predictive design, and integration into advanced technologies. Future research is poised to unlock the full potential of this versatile chemical scaffold, moving beyond fundamental synthesis to the creation of functional, intelligent, and environmentally benign materials.

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